(r)-2-Fluoro-4-(1-hydroxyethyl)phenol (r)-2-Fluoro-4-(1-hydroxyethyl)phenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18174877
InChI: InChI=1S/C8H9FO2/c1-5(10)6-2-3-8(11)7(9)4-6/h2-5,10-11H,1H3/t5-/m1/s1
SMILES:
Molecular Formula: C8H9FO2
Molecular Weight: 156.15 g/mol

(r)-2-Fluoro-4-(1-hydroxyethyl)phenol

CAS No.:

Cat. No.: VC18174877

Molecular Formula: C8H9FO2

Molecular Weight: 156.15 g/mol

* For research use only. Not for human or veterinary use.

(r)-2-Fluoro-4-(1-hydroxyethyl)phenol -

Specification

Molecular Formula C8H9FO2
Molecular Weight 156.15 g/mol
IUPAC Name 2-fluoro-4-[(1R)-1-hydroxyethyl]phenol
Standard InChI InChI=1S/C8H9FO2/c1-5(10)6-2-3-8(11)7(9)4-6/h2-5,10-11H,1H3/t5-/m1/s1
Standard InChI Key HXGFGGQHVBUIFM-RXMQYKEDSA-N
Isomeric SMILES C[C@H](C1=CC(=C(C=C1)O)F)O
Canonical SMILES CC(C1=CC(=C(C=C1)O)F)O

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

The molecular formula of (R)-2-Fluoro-4-(1-hydroxyethyl)phenol is C₈H₉FO₂, with a molecular weight of 156.15 g/mol. Its IUPAC name derives from the (R)-configuration at the hydroxyethyl chiral center, which distinguishes it from the (S)-enantiomer. The fluorine atom at the 2-position introduces electronegativity, influencing the compound’s reactivity and intermolecular interactions .

Physicochemical Properties

While direct measurements for this compound are unavailable, analogs like 4-(1-hydroxyethyl)phenol exhibit solubility in polar organic solvents (e.g., ethyl acetate, DMSO) and limited aqueous solubility . The fluorine substituent likely enhances lipid solubility compared to non-fluorinated analogs, potentially altering pharmacokinetic properties in biological systems. Storage recommendations for similar compounds suggest protection from moisture and storage at room temperature .

Table 1: Estimated Physicochemical Properties of (R)-2-Fluoro-4-(1-hydroxyethyl)phenol

PropertyValue/Description
Molecular FormulaC₈H₉FO₂
Molecular Weight156.15 g/mol
Solubility (Polar)Soluble in DMSO, ethyl acetate
Storage ConditionsRT, moisture-free
Chiral Center(R)-configuration at C1 of hydroxyethyl group

Synthetic Methodologies

Biocatalytic Hydroamination of Fluorinated Styrenes

A promising route involves adapting enzymatic hydroamination strategies for aryl alkenes. In a study on 4-hydroxystyrenes, recombinant E. coli cells expressing flavin-dependent monooxygenases (FDC*) catalyzed the conversion of 4-vinylphenol to 4-(1-hydroxyethyl)phenol with high enantioselectivity . For the fluorinated analog, 2-fluoro-4-vinylphenol could serve as the substrate. Key reaction parameters include:

  • pH: 6.0–8.0 (optimized for enzyme activity)

  • Temperature: 25–35°C

  • Cofactors: Pyridoxal 5’-phosphate (PLP) for transaminase activity .

Table 2: Proposed Reaction Conditions for (R)-2-Fluoro-4-(1-hydroxyethyl)phenol Synthesis

ParameterOptimal Range
Substrate2-Fluoro-4-vinylphenol
EnzymeEngineered FDC* or transaminase
Buffer100 mM potassium phosphate (pH 7.5)
Cofactor0.1 mM PLP
Reaction Time10–30 hours

Enantioselective Control

Achieving the (R)-configuration requires stereospecific enzymes. For example, E. coli (RFC-ERR-CB) cells produced (R)-amines from ketones with >99% enantiomeric excess (ee) in analogous reactions . Directed evolution of alcohol dehydrogenases could further enhance selectivity for the hydroxyethyl group’s desired configuration.

Analytical Characterization

Chromatographic Profiling

Gas chromatography (GC) with chiral columns is commonly used to resolve enantiomers. Internal standards like n-dodecane enable quantitative analysis, as demonstrated in studies on 4-(1-hydroxyethyl)phenol . Nuclear magnetic resonance (NMR) would confirm the fluorine and hydroxyethyl substituents’ positions, with 19F^{19}\text{F}-NMR providing specificity for the fluorine atom.

Stability and Degradation

The hydroxyethyl group may undergo oxidation to a ketone under acidic or oxidative conditions. Stabilization strategies include storage under inert atmospheres and avoidance of high temperatures .

Challenges and Future Directions

  • Synthetic Efficiency: Current yields for non-fluorinated analogs reach ~80% . Fluorine’s introduction may necessitate process optimization.

  • Biological Activity Screening: In vitro assays are needed to evaluate pharmacological potential.

  • Scalability: Transitioning from laboratory-scale biocatalysis to industrial production requires immobilized enzyme systems or continuous-flow reactors.

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